molecular formula C18H20ClNO2 B10932808 2-(4-chloro-2-methylphenoxy)-N-[4-(propan-2-yl)phenyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B10932808
M. Wt: 317.8 g/mol
InChI Key: CBOTYSWMXFJZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-2-methylphenoxy)-N~1~-(4-isopropylphenyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a chlorinated phenoxy group and an isopropyl-substituted phenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N~1~-(4-isopropylphenyl)acetamide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-isopropylaniline in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-N~1~-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-N~1~-(4-isopropylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new analgesic or anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N~1~-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)acetic acid
  • 4-Isopropylphenylacetamide
  • 4-Chloro-2-methylphenol

Uniqueness

2-(4-Chloro-2-methylphenoxy)-N~1~-(4-isopropylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C18H20ClNO2/c1-12(2)14-4-7-16(8-5-14)20-18(21)11-22-17-9-6-15(19)10-13(17)3/h4-10,12H,11H2,1-3H3,(H,20,21)

InChI Key

CBOTYSWMXFJZPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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